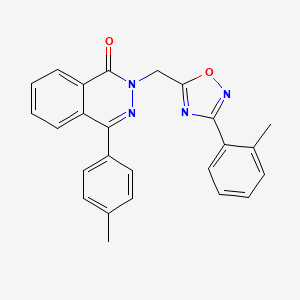

1-吗啉基-2-(1-(2-吗啉基-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

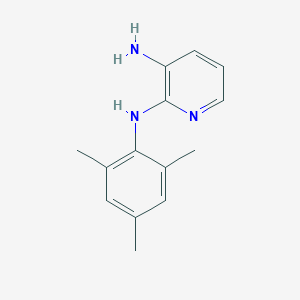

The compound "1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione" is a derivative of indole-2,3-dione, which is a versatile compound found in various plants and mammalian tissue, known for its bioactivity and utility in drug synthesis . Indole derivatives, such as the one , often exhibit significant biological activities, including antibacterial and anticorrosion properties . The presence of morpholine rings in the structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves the condensation of amines with ketones or aldehydes to form Mannich bases, which are then further modified to introduce additional functional groups . For example, the synthesis of morpholine-2,5-diones can be achieved from glycine and bromoacetyl bromide, with the reaction yield being optimized by controlling the pH and reactant dropping rate . The synthesis of indole-2,3-dione derivatives often includes the introduction of substituents that can enhance the compound's biological activity or physical properties .

Molecular Structure Analysis

The molecular structure of morpholine and indole derivatives is characterized by the presence of morpholine rings, which typically adopt chair conformations, and indole heterocycles, which are nearly planar . The dihedral angles between the pyrrole and phenyl rings in these structures are small, indicating a planar orientation conducive to pi-pi interactions and hydrogen bonding . The morpholine rings are linked to the indole group through various alkyl or aryl chains, influencing the overall conformation and reactivity of the molecule .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions, including ring-opening polymerization, which can be catalyzed by metal catalysts . However, the reactivity can be influenced by the substituents on the morpholine ring, with some derivatives not undergoing polymerization or forming only low molecular weight oligomers . The presence of functional groups such as thiosemicarbazones in indole derivatives can lead to significant antituberculosis activity, as these groups are capable of forming hydrogen bonds and other non-covalent interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and indole derivatives are influenced by their molecular structure. The presence of morpholine rings contributes to the solubility and potential for hydrogen bonding, while the planarity of the indole heterocycle can facilitate stacking interactions . The introduction of substituents such as trifluoromethoxy groups can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is important for biological activity and material properties . The crystal structures of these compounds often reveal a three-dimensional framework stabilized by hydrogen bonding and other intermolecular forces .

科学研究应用

合成和结构分析

- 该化合物已被用于研究重点放在对官能化衍生物的区域选择性和对映选择性合成上。例如,涉及N-烷基哌啶酮和茚-1,3-二酮等组分的三组分反应导致了产率良好且具有特定构型的衍生物 (Cao, Sun, & Yan, 2018)。

分子相互作用和晶体结构

- 该化合物在合成具有氢键和分子相互作用潜力的新结构方面的作用已被探索。例如,合成5-三氟甲氧基-1H-吲哚-2,3-二酮-3-硫脲类衍生物通过X射线单晶衍射分析揭示了它们的结构和分子相互作用,突出了结构中吗啉环的构象和二面角 (Kaynak, Özbey, & Karalı, 2013)。

化学反应和衍生物形成

- 研究表明该化合物参与了导致氧杂环化合物如噁唑杂环化合物形成的各种化学反应。例如,与各种亲电试剂的反应导致了吗啉-2-酮、-3-酮和-2,3-二酮衍生物的形成,表明该化合物在化学合成中的多功能性 (Palchikov, 2015)。

X射线衍射和分子几何

- 已经使用X射线衍射分析来确定与1-吗啉基-2-(1-(2-吗啉基-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮相关的化合物的结构。这包括对基于吗啉基的gem-胺基的对称性和分子几何的研究,提供了关于这些化合物的分子堆积相互作用和电子方面的见解 (Al-Majid et al., 2020)。

属性

IUPAC Name |

1-morpholin-4-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c24-18(21-5-9-27-10-6-21)14-23-13-16(15-3-1-2-4-17(15)23)19(25)20(26)22-7-11-28-12-8-22/h1-4,13H,5-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPMREBLQNKARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)

![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)

![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)